molecular formula C11H13N5OS B4624520 1-(4-methoxyphenyl)ethanone (5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone

1-(4-methoxyphenyl)ethanone (5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone

Cat. No. B4624520
M. Wt: 263.32 g/mol
InChI Key: IPAKKCCVJXATBA-NTUHNPAUSA-N
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Description

1-(4-methoxyphenyl)ethanone (5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone is a useful research compound. Its molecular formula is C11H13N5OS and its molecular weight is 263.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.08408123 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of new aromatic hydrazone derivatives, including the title compound, has been achieved through specific reactions involving 4-methoxyphenyl ethyl ketone and various hydrazines. These compounds have been structurally characterized using techniques such as elemental analysis and X-ray diffraction, offering insights into their potential applications based on their unique structural properties (Tian Xiao-xue, 2011).

Antimicrobial and Anti-inflammatory Activities

Research has identified the anti-inflammatory and antimicrobial potentials of derivatives related to the chemical structure . S-alkylated derivatives exhibiting these properties have been synthesized, showcasing the broader applicability of these compounds in therapeutic contexts (L. Labanauskas et al., 2004). Additionally, novel Schiff bases synthesized from related compounds have demonstrated significant antimicrobial activities, further emphasizing the utility of these chemical structures in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).

Antioxidant and Anticancer Activities

Compounds bearing resemblance to the chemical structure of interest have also been synthesized and evaluated for their antioxidant and anticancer activities. Some derivatives have shown promising results, with antioxidant activities surpassing known antioxidants like ascorbic acid and exhibiting cytotoxic effects against cancer cell lines, suggesting potential for development as therapeutic agents (I. Tumosienė et al., 2020).

Herbicidal Activities

Furthermore, derivatives of the triazolinone structure, which share a core similarity with the compound , have been designed and synthesized as Protox inhibitors, showing significant herbicidal activities. These findings indicate the potential agricultural applications of such compounds, particularly in controlling broadleaf weeds in rice fields (Yan-ping Luo et al., 2008).

properties

IUPAC Name

5-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c1-7(8-3-5-9(17-2)6-4-8)13-14-10-12-11(18)16-15-10/h3-6H,1-2H3,(H3,12,14,15,16,18)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAKKCCVJXATBA-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=S)NN1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=S)NN1)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)ethanone (5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone

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